2-[Methyl(2-pyrazinyl)amino]-1-ethanol
Description
2-[Methyl(2-pyrazinyl)amino]-1-ethanol is a pyrazine-containing ethanol derivative characterized by a methyl-substituted amino group at the 2-position of the pyrazine ring. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10(4-5-11)7-6-8-2-3-9-7/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYFEMWFUHHFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297751 | |
| Record name | 2-(Methyl-2-pyrazinylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866156-88-9 | |
| Record name | 2-(Methyl-2-pyrazinylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866156-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methyl-2-pyrazinylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(2-pyrazinyl)amino]-1-ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which is then condensed and oxidized to produce the desired pyrazine derivative . Another approach involves the reaction of sugars such as fructose, glucose, or rhamnose with ammonium hydroxide and amino acids at high temperatures .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-[Methyl(2-pyrazinyl)amino]-1-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrazine ring and the hydroxyl group in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrazine derivatives with additional functional groups, while reduction reactions may produce simpler pyrazine compounds .
Scientific Research Applications
2-[Methyl(2-pyrazinyl)amino]-1-ethanol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In industry, it is used in the synthesis of various pyrazine derivatives that have applications in flavoring additives and other industrial processes .
Mechanism of Action
The mechanism of action of 2-[Methyl(2-pyrazinyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The pyrazine ring in the compound is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . The hydroxyl group in the compound may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structure : Features a methoxyethyl group instead of the pyrazinyl ring.
- Synthesis: Produced via a two-step reaction involving 2-methoxy-N-methyl ethylamine, 2-bromoethanol, and triethylamine in toluene, yielding 88% crude product ().
- Applications : Intermediate in synthesizing complex pharmaceuticals, such as kinase inhibitors (e.g., Example compound in ).
2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol
- Structure : Contains a fluorinated benzyl group instead of pyrazine.
Ethanol Derivatives with Alkyloxy Chains
2-(1-Undecyloxy)-1-ethanol Homologues
- Structure : Long alkyl chains (C7–C13) attached via an ether linkage.
- Activity : Exhibit potent nematicidal activity against Bursaphelenchus xylophilus, with C11OEtOH showing efficacy comparable to abamectin (LD₉₀ values) ().
- Key Differences: The alkyloxy chains enhance membrane permeability and hydrophobic interactions, unlike the pyrazinyl-amino group, which may engage in hydrogen bonding or coordination chemistry .
Pyrazine-Containing Compounds
Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiole-3-thione)
- Structure : Shares a 2-pyrazinyl group but includes a dithiolethione ring.
- Activity: Demonstrated chemoprotective effects against aflatoxin B1-induced hepatocarcinogenesis in rats via induction of detoxification enzymes (e.g., glutathione S-transferases) and modulation of cytochrome P450 metabolism ().
- Key Differences : The dithiolethione moiety in oltipraz is critical for its antioxidant and enzyme-inducing properties, which are absent in the target compound .
2-[(2-Hydroxybenzyl)amino]pyrazinium Perchlorate
- Structure : Combines a pyrazinium ring with a hydroxybenzyl group.
- Properties: Crystallographic studies confirm hydrogen-bonding interactions between the phenolic hydroxyl and pyrazinium nitrogen, enhancing stability in solid-state ().
- Key Differences: The ionic nature of this compound contrasts with the neutral ethanol backbone of the target compound, affecting solubility and reactivity .
Comparative Data Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The pyrazinyl group in this compound may offer unique electronic properties for metal coordination or hydrogen bonding, but its biological activity remains underexplored compared to analogues like oltipraz.
- Synthetic Challenges: High yields in related compounds (e.g., 88% for 2-((2-methoxyethyl)(methyl)amino)ethanol) suggest feasible routes for optimizing the target compound’s synthesis .
- Commercial Limitations : Discontinuation of the target compound highlights the need for alternative sources or derivatives for research applications .
Biological Activity
2-[Methyl(2-pyrazinyl)amino]-1-ethanol, also known as a pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a pyrazine ring, a methyl group, and an ethanolamine moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₁₀N₃O
- CAS Number : 866156-88-9
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, a study noted that pyrazine derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential anticancer activity. Pyrazine derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study reported that compounds similar to this compound showed selective cytotoxicity against human cancer cells .
- Anti-inflammatory Effects : Some derivatives of pyrazines have demonstrated anti-inflammatory properties by modulating inflammatory pathways. This suggests that this compound may also possess similar effects, potentially useful in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation, leading to reduced viability of these cells.
- Receptor Modulation : It may also act on receptors related to inflammation and pain pathways, thereby exerting anti-inflammatory effects.
Case Studies
Several case studies have documented the biological efficacy of pyrazine derivatives:
- Study on Antimicrobial Activity : A comparative analysis of various pyrazine derivatives revealed that this compound exhibited higher antibacterial activity than its analogs, particularly against Gram-positive bacteria .
- Cancer Cell Line Testing : In vitro studies involving breast and lung cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability compared to untreated controls .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
